molecular formula C29H30N4O4S3 B2588858 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 449770-39-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide

Cat. No. B2588858
M. Wt: 594.76
InChI Key: ALCVSKJDRBAJGF-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S3 and its molecular weight is 594.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide is a compound with a complex structure involving benzothiazole and pyridine rings. The synthesis of similar heterocyclic compounds has been extensively studied due to their potential applications in various fields. For instance, Mohamed et al. (2013) synthesized a variety of pyridine and pyrimidine rings incorporating the benzothiazole moiety, highlighting the versatility of this structural framework in chemical synthesis Mohamed, Abdulaziz, & Fadda, 2013.

Applications in Medicinal Chemistry

The compound's structure, which includes benzothiazole and pyridine components, suggests potential relevance in medicinal chemistry. Similar structures have been identified as potent and selective inhibitors of various kinases, showcasing the therapeutic potential of such compounds. Borzilleri et al. (2006) discovered that substituted benzamides were potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating the significance of this structural class in the development of new therapeutics Borzilleri et al., 2006.

Structural Studies and Chemical Properties

The intricate structure of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide implies a complex array of chemical properties and interactions. Meyer et al. (2012) focused on the structural aspects of macrocyclic ligands involving similar heterocyclic components, demonstrating the importance of such studies in understanding the chemical behavior and reactivity of these compounds Meyer, Dalebrook, & Wright, 2012.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(azepan-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S3/c1-19(34)32-17-14-22-25(18-32)39-29(26(22)28-30-23-8-4-5-9-24(23)38-28)31-27(35)20-10-12-21(13-11-20)40(36,37)33-15-6-2-3-7-16-33/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCVSKJDRBAJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide

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